4'-methoxy-5,6-benzoflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)benzo[f]chromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-17(21)20-16-5-3-2-4-13(16)8-11-18(20)23-19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFIVSNGPLFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 5,6 Benzoflavone
Established Synthetic Pathways for 5,6-Benzoflavone Core Structure
The formation of the 5,6-benzoflavone scaffold is a critical step in the synthesis of 4'-methoxy-5,6-benzoflavone. Several classical and modern synthetic strategies have been employed to construct this tricyclic system, often involving the initial formation of a hydroxyaryl ketone or a chalcone (B49325) intermediate.
Synthesis via Fries Rearrangement and Baker–Venkataraman Rearrangement
The Fries rearrangement is a pivotal reaction in organic synthesis for the preparation of hydroxyaryl ketones from phenolic esters. This reaction, catalyzed by Lewis acids, involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones. These ketones are crucial precursors for the synthesis of the benzoflavone core. The regioselectivity of the Fries rearrangement can often be controlled by adjusting reaction conditions such as temperature and solvent.
Following the formation of a suitable hydroxyaryl ketone, the Baker–Venkataraman rearrangement provides a direct route to 1,3-diketones, which are immediate precursors to the chromone (B188151) ring of the flavone (B191248) structure. This reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyacetophenone. The resulting 1,3-diketone can then undergo acid-catalyzed cyclodehydration to form the flavone ring system. wikipedia.orgjk-sci.comchemistry-reaction.comonlineorganicchemistrytutor.comorganic-chemistry.org The general mechanism involves the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.orgchemistry-reaction.com
Table 1: Key Features of Fries and Baker-Venkataraman Rearrangements
| Reaction | Starting Material | Product | Catalyst/Reagent | Key Transformation |
| Fries Rearrangement | Phenolic ester | Hydroxyaryl ketone | Lewis acid (e.g., AlCl₃) | Acyl group migration |
| Baker–Venkataraman Rearrangement | o-Acyloxyacetophenone | 1,3-Diketone | Base (e.g., KOH) | Intramolecular acyl transfer |
Cyclization Reactions in Benzoflavone Formation
The final and crucial step in the synthesis of the 5,6-benzoflavone core is the cyclization of a suitable precursor. In the context of the Baker-Venkataraman rearrangement product (a 1,3-diketone), this cyclization is typically achieved through acid-catalyzed dehydration. wikipedia.org
An alternative and widely used method involves the oxidative cyclization of 2'-hydroxychalcones. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation. The subsequent cyclization of the 2'-hydroxychalcone (B22705) intermediate to the flavone can be promoted by various reagents. A common and effective method utilizes iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). elsevierpure.comelsevierpure.comresearchgate.netchemijournal.comresearchgate.net This reaction is believed to proceed through an electrophilic addition of iodine to the double bond, followed by intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination to form the pyranone ring. chemijournal.com
Condensation Reactions in Benzoflavone and Pyrones Synthesis
Condensation reactions are fundamental to the synthesis of the precursors required for benzoflavone formation. The Claisen-Schmidt condensation is a classic example, involving the base-catalyzed reaction of an aromatic aldehyde with a ketone to form a chalcone. researchgate.netscispace.com For the synthesis of this compound, 2-hydroxy-1-acetonaphthone would be condensed with 4-methoxybenzaldehyde (B44291) to yield the corresponding 2'-hydroxychalcone. This chalcone then serves as the direct precursor for the subsequent cyclization to the target benzoflavone. researchgate.netscispace.com
Derivatization Strategies for 5,6-Benzoflavone Scaffolds
The 5,6-benzoflavone scaffold serves as a versatile template for the development of new derivatives with tailored properties. Derivatization strategies often focus on the introduction of various substituents onto the peripheral phenyl ring and the benzonaphthopyranone core.
Rational Design Principles for Benzoflavone Derivatives
The rational design of 5,6-benzoflavone derivatives is often guided by the intended biological target. For instance, in the design of enzyme inhibitors, the benzoflavone scaffold can be modified to enhance its binding affinity and selectivity for the active site of a specific enzyme. 182.160.97nih.govresearchgate.netjetir.org This involves considering the three-dimensional structure of the enzyme's active site and designing derivatives with complementary shapes and functional groups that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, in the context of designing 5,6-benzoflavones as cholesterol esterase inhibitors, the rational design involved modifying the substituent on the phenyl ring at the 2-position of the benzoflavone core to explore its effect on inhibitory activity. nih.govrsc.org
Exploration of Substituent Effects on the Benzoflavone Skeleton
The electronic and steric properties of substituents on the 5,6-benzoflavone skeleton can significantly influence its chemical reactivity and biological activity. A systematic exploration of these effects is crucial for the development of potent and selective derivatives.
A study on 5,6-benzoflavones as cholesterol esterase inhibitors revealed interesting structure-activity relationships. nih.gov It was observed that the nature of the substituent on the phenyl ring at the 2-position (Ring D) had a profound impact on the inhibitory potency.
Table 2: Influence of Substituents on the Cholesterol Esterase Inhibitory Activity of 5,6-Benzoflavones
| Substituent on Phenyl Ring (Ring D) | Effect on Inhibitory Activity |
| Halogens (-F, -Cl, -Br, -I) | Increased potency (potency decreases with increasing size) |
| Deactivating groups (-NO₂, -CH₂Cl, -CF₃, -OCOCH₃) | Favored inhibitory activity |
| Activating groups (-N(CH₃)₂, -OCH₃, -CH₃, -OCF₃) | Disfavored inhibitory activity |
Synthesis of Polyfluoroflavone Analogues and Functionalized Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. While specific literature detailing the synthesis of polyfluoroflavone analogues directly from this compound is not extensively available, the synthesis of such compounds can be extrapolated from general methods for synthesizing fluorinated flavonoids. These methods typically involve the use of fluorinated starting materials.
General Strategies for Polyfluoroflavone Synthesis:
The synthesis of polyfluorinated flavonoids often begins with appropriately fluorinated aromatic precursors. Two common starting materials are polyfluorinated acetophenones and polyfluorinated benzaldehydes. The core flavone structure is then constructed through established synthetic routes such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement.
A prevalent method for flavone synthesis that can be adapted for polyfluorinated analogues is the cyclization of a chalcone intermediate. This process involves two key steps:
Claisen-Schmidt Condensation: A substituted acetophenone (B1666503) reacts with a substituted benzaldehyde (B42025) in the presence of a base to form a chalcone. For a polyfluorinated analogue of this compound, this would likely involve a polyfluorinated 2-hydroxyacetophenone (B1195853) derivative and 4-methoxybenzaldehyde, or a 2-hydroxyacetophenone derivative and a polyfluorinated 4-methoxybenzaldehyde.
Oxidative Cyclization: The resulting chalcone undergoes cyclization to form the flavone ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO).
An illustrative, though general, reaction pathway is the synthesis of pedalitin (B157511), a monomethoxytetrahydroxyflavone, which proceeds through an aldol (B89426) condensation to form a 2'-hydroxychalcone, followed by an iodine-catalyzed intermolecular cyclization. mdpi.comnih.gov
Functionalization of the Benzoflavone Core:
The functionalization of the this compound core can be achieved through various chemical transformations. Electrophilic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the aromatic rings, although the directing effects of the existing substituents would need to be considered. The methoxy (B1213986) group itself can be a site for chemical modification. Demethylation is a common transformation in flavonoid chemistry, often accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids. mdpi.comnih.gov This would yield a hydroxyl group, which could then be used for further functionalization, such as etherification or esterification.
Below is a table summarizing potential functionalization reactions and the resulting derivatives.
| Reaction Type | Reagent(s) | Potential Product |
| Demethylation | HBr or BCl₃ | 4'-Hydroxy-5,6-benzoflavone |
| Nitration | HNO₃/H₂SO₄ | Nitro-4'-methoxy-5,6-benzoflavone |
| Halogenation | Br₂/FeBr₃ | Bromo-4'-methoxy-5,6-benzoflavone |
Role as an Intermediate in the Synthesis of Complex Compounds
This compound is recognized as a versatile chemical building block for the synthesis of more complex molecules. Its fused ring system and the presence of reactive sites make it a suitable scaffold for constructing elaborate chemical architectures. While specific examples of complex molecules synthesized directly from this compound are not detailed in the readily available literature, its utility as a synthetic intermediate can be inferred from the broader chemistry of flavonoids.
Flavonoids, in general, serve as precursors for a variety of derivatives with potential applications in medicinal chemistry. The core structure of this compound can be modified to produce a library of related compounds for biological screening. For instance, the synthesis of pedalitin from a polymethoxyflavone precursor highlights how a methoxylated flavone can be a key intermediate in the synthesis of a more complex, polyhydroxylated natural product. mdpi.comnih.govresearchgate.net
The functional groups on the benzoflavone can be manipulated to append other molecular fragments. For example, if the methoxy group is converted to a hydroxyl group, this can serve as a handle for introducing new functionalities through ether or ester linkages.
Investigation of Reaction Mechanisms in Benzoflavone Synthesis and Modification
The synthesis of flavones, including this compound, typically proceeds through well-established reaction mechanisms.
Mechanism of Flavone Synthesis via Chalcone Intermediate:
The most common route to flavones involves the formation and subsequent cyclization of a chalcone. The mechanism for this process is generally understood as follows:
Enolate Formation: In the Claisen-Schmidt condensation, a base abstracts an acidic α-proton from the acetophenone to form an enolate.
Aldol Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. This is followed by dehydration to yield the α,β-unsaturated ketone known as a chalcone.
Intramolecular Cyclization: The 2'-hydroxyl group of the chalcone attacks the β-carbon of the α,β-unsaturated system in a Michael-type addition, leading to the formation of a flavanone (B1672756) intermediate.
Oxidation: The flavanone is then oxidized to the corresponding flavone.
An alternative mechanism for the cyclization of the 2'-hydroxychalcone involves an oxidative cyclization, which can be promoted by reagents like iodine in DMSO. It has been proposed that this may proceed through the formation of a quinone methide intermediate, which is then subject to aerobic oxidation. mdpi.comnih.gov
Mechanism of Demethylation:
The demethylation of methoxyflavones is a key modification reaction. With strong Brønsted acids like HBr, the reaction is thought to proceed via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group (an SN2 reaction), leading to the cleavage of the methyl-oxygen bond.
In the case of polymethoxyflavones, selective demethylation can be challenging. However, studies on related compounds suggest that the 5-methoxy group is often more labile due to the influence of the adjacent 4-carbonyl group. mdpi.com Lewis acids can also facilitate demethylation by coordinating to the ether oxygen, making the methyl group more susceptible to nucleophilic attack.
The table below outlines the key mechanistic steps in the synthesis and a common modification of benzoflavones.
| Process | Key Mechanistic Steps |
| Flavone Synthesis | 1. Enolate formation from acetophenone. 2. Nucleophilic attack of enolate on benzaldehyde. 3. Dehydration to form chalcone. 4. Intramolecular cyclization of chalcone. 5. Oxidation to flavone. |
| Demethylation | 1. Protonation of the ether oxygen (Brønsted acid) or coordination (Lewis acid). 2. Nucleophilic attack on the methyl group. 3. Cleavage of the methyl-oxygen bond. |
Investigations into Biological Activities and Molecular Interactions of 4 Methoxy 5,6 Benzoflavone and Derivatives
Enzymatic Modulation and Inhibition Studies
Cytochrome P450 (CYP) Enzyme System Interactions
The Cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs and carcinogens. mdpi.com 4'-methoxy-5,6-benzoflavone has been the subject of investigations into its interactions with this crucial enzyme system.
Research indicates that this compound exhibits modulatory effects on the activities of CYP1A1 and CYP1B1, two enzymes from the CYP1 family that are particularly involved in the metabolism of procarcinogens. mdpi.comnih.gov Studies on related methoxyflavones have shown that these compounds can be potent inhibitors of CYP1B1. nih.gov Specifically, 4'-methoxyflavones have demonstrated greater potency in inhibiting CYP1B1 compared to the unsubstituted flavone (B191248) core. nih.gov
Furthermore, investigations into the metabolism of 4'-methoxyflavone (B190367) have revealed that CYP1B1 is highly active in catalyzing its oxidation to 4'-hydroxyflavone. nih.gov CYP1A1 also metabolizes 4'-methoxyflavone to 4'-hydroxyflavone, albeit at a lower rate than CYP1B1. nih.gov This metabolic activity itself is a form of modulation, as the compound acts as a substrate for these enzymes.
Table 1: Research Findings on the Modulation of CYP1A1 and CYP1B1 Activities by Methoxyflavones
| Compound | Enzyme | Observation | Reference |
| 4'-Methoxyflavones | CYP1B1 | More potent inhibitors than flavone. | nih.gov |
| 4'-Methoxyflavone | CYP1B1 | Highly active in catalyzing oxidation to 4'-hydroxyflavone. | nih.gov |
| 4'-Methoxyflavone | CYP1A1 | Active in catalyzing oxidation to 4'-hydroxyflavone. | nih.gov |
The expression of CYP1 family enzymes is regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.govnih.gov Upon binding to a ligand, the AHR translocates to the nucleus and initiates the transcription of target genes, including those encoding for detoxification enzymes like CYP1A1. nih.govnih.gov
The parent compound, 5,6-benzoflavone (also known as β-naphthoflavone), is a known agonist of the AHR. medchemexpress.commedchemexpress.com As an AHR agonist, 5,6-benzoflavone can induce the expression of CYP1A1. medchemexpress.com This induction is a key mechanism in the body's detoxification response to xenobiotics. The introduction of a methoxy (B1213986) group at the 4'-position is expected to influence the nature and extent of this AHR-mediated activity. The process of detoxification involves two main phases: Phase I, primarily mediated by CYP enzymes, and Phase II, which involves conjugation reactions to increase water solubility for excretion. askthescientists.com The induction of these enzyme systems is a critical aspect of cellular defense against toxic compounds.
The modulation of CYP1A1 and CYP1B1 activities by this compound has significant implications for carcinogen metabolism pathways. These enzymes are known to be involved in the metabolic activation of procarcinogens, which are relatively inert compounds that are converted into carcinogenic metabolites by enzymatic action. nih.govnih.gov For instance, CYP1A1 and CYP1B1 can transform polycyclic aromatic hydrocarbons (PAHs) into highly reactive epoxide intermediates, which can then bind to DNA and initiate carcinogenesis. nih.govnih.gov
By inhibiting the activity of these enzymes, this compound can potentially block the metabolic activation of procarcinogens, thereby exerting a chemopreventive effect. The balance between the activation of procarcinogens by Phase I enzymes and their detoxification by Phase II enzymes is crucial in determining the ultimate carcinogenic potential of a chemical.
The structural features of flavonoids play a critical role in their ability to inhibit CYP enzymes. For methoxyflavonoids, several key structural aspects have been identified as important for their inhibitory activity, particularly against CYP1B1.
One of the crucial features is the presence of a double bond between the C2 and C3 positions in the C-ring of the flavone structure. nih.gov This unsaturation contributes to the planarity of the molecule, which is a general characteristic of many CYP1 inhibitors. mdpi.com
The presence and position of methoxy groups also significantly influence the inhibitory potency. Studies on various methoxyflavonoids have shown that they can be strong and selective inhibitors of CYP1B1. nih.gov Molecular docking analyses suggest that methoxy-substituted flavonoids can fit well into the active site of CYP1B1. nih.gov The methoxy group itself can lead to steric hindrance when interacting with the active sites of other CYP isoforms like CYP1A1 and CYP1A2, contributing to the selectivity of inhibition towards CYP1B1. nih.gov
Table 2: Key Structural Features of Methoxyflavonoids for CYP1B1 Inhibition
| Structural Feature | Importance for Inhibition | Reference |
| C2-C3 Double Bond | Contributes to molecular planarity, a feature of many CYP1 inhibitors. | mdpi.comnih.gov |
| Methoxy Group(s) | Can enhance inhibitory potency and selectivity for CYP1B1. | nih.gov |
| Molecular Planarity | Generally associated with effective inhibition of CYP1 family enzymes. | mdpi.com |
Cholesterol Esterase (CEase) Inhibition
In addition to its interactions with the CYP enzyme system, the 5,6-benzoflavone scaffold has been investigated for its potential to inhibit cholesterol esterase (CEase). A study focusing on a series of 5,6-benzoflavone derivatives explored their CEase inhibitory activity. nih.govnih.gov The findings revealed an interesting structure-activity relationship concerning substitutions on the phenyl ring at the 2nd position of the 5,6-benzoflavone moiety. nih.gov
The study demonstrated that the presence of activating groups, such as a methoxy group, on this phenyl ring disfavors the CEase inhibitory activity. nih.gov Conversely, deactivating groups were found to favor this inhibitory activity. This suggests that this compound would likely be a less potent inhibitor of cholesterol esterase compared to its unsubstituted or halogen-substituted counterparts. The research established an order of preference for substituents on the phenyl ring for CEase inhibition, with the methoxy group ranking among the least favorable. nih.gov
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Benzoflavone derivatives have also been investigated as potential inhibitors of this enzyme.
The xanthine oxidase inhibitory potential of synthesized benzoflavone derivatives has been determined using in vitro spectrophotometric assays. In these evaluations, several compounds from both 7,8- and 5,6-benzoflavone series have shown significant XO inhibition, with IC50 values often falling below 10 μM. Among a series of newly designed 5,6-benzoflavones, compound NF-28 was identified as the most potent, exhibiting an IC50 value of 5.21 μM nih.gov. This demonstrates the potential of the benzoflavone scaffold as a basis for developing effective XO inhibitors.
Structure-activity relationship (SAR) studies for XO inhibition by 5,6-benzoflavones have highlighted the critical role of substituents on the phenyl ring at the 2-position (ring-D). nih.gov
Key SAR findings include:
Substituent Preference: The inhibitory activity is highly dependent on the type of substituent, with the general order of preference being: halo and nitro > methoxy > methyl > hydrogen nih.gov. This indicates that electron-withdrawing groups tend to enhance activity.
Positional Importance: The position of the substituent on the phenyl ring is also crucial. Ortho and para positioning of substituents is more favorable for XO inhibitory activity compared to meta substitution nih.gov.
Inductive Effects: A stronger inductive effect, particularly at the para position, appears to favor xanthine oxidase inhibitory activity nih.gov.
Core Structure: The modification from a simple flavone to a benzoflavone structure was found to significantly improve xanthine oxidase inhibitory activity nih.gov.
To characterize the mechanism of enzyme inhibition, enzyme kinetic studies have been performed on the most potent benzoflavone derivatives. These studies revealed that the most active compounds, such as NF-28 from the 5,6-benzoflavone series, act as mixed-type inhibitors of the XO enzyme nih.gov. A mixed-type inhibitor can bind to the enzyme at a site distinct from the active site, affecting both the binding of the substrate and the catalytic rate. This mode of inhibition is common for many flavonoids that inhibit xanthine oxidase tandfonline.comnih.govtandfonline.comoup.com.
Table 2: XO Inhibitory Potency of a Potent 5,6-Benzoflavone Derivative
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| NF-28 | 5.21 | Mixed-Type |
Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance (MDR) Modulation
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), is a key contributor to this phenomenon. nih.gov BCRP actively extrudes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov Flavonoids, including this compound, have been investigated as potential inhibitors of BCRP to overcome MDR.
Mechanisms of ABC Transporter Inhibition
The primary mechanism by which this compound and related compounds are thought to inhibit BCRP is through direct interaction with the transporter protein. This interaction can be competitive, non-competitive, or mixed-competitive, leading to a reduction in the efflux of BCRP substrates, such as certain anticancer drugs. By blocking the transporter's function, these flavonoids can restore the sensitivity of resistant cancer cells to chemotherapy. The energy for this efflux is derived from ATP hydrolysis, and some inhibitors may also interfere with the ATPase activity of the transporter.
Cell-Based Accumulation Assays for BCRP Inhibition
To determine the inhibitory activity of this compound and its derivatives on BCRP, cell-based accumulation assays are commonly employed. In these assays, cancer cells overexpressing BCRP are incubated with a fluorescent substrate of the transporter, such as Hoechst 33342 or pheophorbide A. nih.gov The intracellular accumulation of the fluorescent substrate is measured in the presence and absence of the test compound. An increase in intracellular fluorescence indicates inhibition of BCRP's efflux function. nih.gov
For instance, in studies evaluating a series of 5,6-benzoflavones, Madin-Darby canine kidney (MDCK) cells expressing BCRP were utilized. nih.gov The ability of these compounds to inhibit the efflux of Hoechst 33342 and pheophorbide A was quantified to determine their BCRP inhibitory potency. nih.gov
Selectivity Studies against Other ABC Transporters (e.g., P-glycoprotein, MRP1)
An important aspect of developing BCRP inhibitors is their selectivity. Ideally, an inhibitor should be potent against BCRP without significantly affecting other ABC transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1). To assess selectivity, counter-screening assays are performed using cell lines that overexpress these other transporters. The calcein (B42510) AM accumulation assay is a common method used to evaluate P-gp and MRP1 inhibitory activity. nih.gov In a study of various benzoflavones, the compounds were tested for their ability to inhibit P-gp and MRP1 to ascertain their selectivity for BCRP. nih.gov The findings indicated that some benzoflavone derivatives exhibit high selectivity for BCRP. nih.gov
Structure-Activity Relationships for BCRP Inhibition
Investigations into the structure-activity relationships (SAR) of benzoflavones have provided valuable insights into the chemical features that govern their BCRP inhibitory activity. For the 5,6-benzoflavone scaffold, the nature and position of substituents on the phenyl ring play a crucial role.
It has been observed that the presence of methoxy groups on the phenyl ring can influence activity. Specifically, a study on a series of flavones and benzoflavones found that the presence of 3',4'-dimethoxy substituents on the phenyl ring led to an increase in BCRP inhibitory activity compared to other substituents. nih.gov In general, for flavonoids, a hydroxyl group at position 5 and a double bond between positions 2 and 3 are considered positive contributors to BCRP inhibition. nih.gov Furthermore, a methoxy group at position 3 has been shown to be beneficial for activity. nih.gov When comparing 5,6-benzoflavones to 7,8-benzoflavones, research has indicated that in many cases, the 7,8-benzoflavone isomers are more potent inhibitors of BCRP. nih.gov
| Structural Feature | Impact on BCRP Inhibition | Reference |
|---|---|---|
| 5,6-Benzoflavone Scaffold | Generally less potent than 7,8-benzoflavone scaffold | nih.gov |
| 3',4'-Dimethoxy Substitution | Increased activity | nih.gov |
| 3-Methoxy Substitution | Increased activity compared to hydroxyl or no substitution | nih.gov |
Cellular and Molecular Mechanistic Research in Preclinical Models
Beyond their role in MDR modulation, methoxyflavones, the class of compounds to which this compound belongs, have been investigated for their direct anticancer effects.
Antiproliferative Mechanisms in Cell Models
Methoxyflavones have been shown to exert cytotoxic effects in various cancer cell lines through multiple mechanisms. mdpi.com These compounds can induce cell death by activating downstream signaling pathways. mdpi.com The lipophilic nature of methoxyflavones is a key factor in their biological activity, influencing their ability to cross cell membranes. mdpi.comnih.gov
The antiproliferative activity of flavonoids is often associated with their ability to induce apoptosis (programmed cell death) and to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com The presence of methoxy groups on the flavone structure is known to contribute to these cytotoxic activities. mdpi.com For example, studies on various methoxyflavones have demonstrated their ability to reduce the viability of cancer cell lines such as HCT116 colon cancer cells and HCC1954 breast cancer cells. mdpi.com The specific mechanisms can involve the cleavage of caspase-3, a key executioner enzyme in apoptosis. mdpi.com
| Mechanism | Description | Reference |
|---|---|---|
| Induction of Apoptosis | Activation of signaling pathways leading to programmed cell death, potentially involving caspase-3 cleavage. | mdpi.commdpi.com |
| Cell Cycle Arrest | Blockade of the cell cycle, preventing the division and proliferation of cancer cells. | mdpi.com |
| Cytotoxicity | Direct killing of cancer cells, with potency influenced by the number and position of methoxy groups. | mdpi.com |
Cell Cycle Arrest Induction
The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Certain flavonoids have been identified as potent agents that can induce cell cycle arrest, thereby inhibiting the growth of cancer cells. Research into various polymethoxyflavones has demonstrated their capability to halt the cell cycle, often at the G2/M phase. For instance, studies on 5,6,7,3′,4′,5′-hexamethoxyflavone have shown its effectiveness in arresting the cell cycle in triple-negative breast cancer cells nih.gov. Another related compound, 6-methoxyflavone, has been observed to induce S-phase arrest in HeLa cells nih.gov.
However, specific studies detailing the effects of this compound on cell cycle progression are not extensively available in the current scientific literature. While the broader class of methoxyflavones shows promise in this area, direct evidence for this compound's ability to induce cell cycle arrest is yet to be established.
Apoptotic Pathway Modulation
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. The modulation of apoptotic pathways is a key strategy in cancer therapy. Methoxyflavone analogues have been investigated for their pro-apoptotic effects. For example, certain derivatives have been shown to induce apoptosis through the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. The structure-activity relationship of these compounds often reveals that the position and number of methoxy groups can significantly influence their cytotoxic and pro-apoptotic efficacy mdpi.com.
Despite the promising results observed with related compounds, there is a lack of specific research on how this compound modulates apoptotic pathways. The intricate relationship between the structure of methoxyflavones and their biological activity necessitates direct experimental validation for each specific compound.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Methoxylated flavones have emerged as a class of compounds with the potential to inhibit tubulin polymerization researchgate.net. Some of these compounds are known to bind to the colchicine (B1669291) site on tubulin, thereby preventing its assembly into microtubules nih.gov.
While the general class of methoxylated flavones is being explored for tubulin polymerization inhibition, specific experimental data on the interaction between this compound and tubulin is not currently available in published research. Further investigation is required to determine if this specific benzoflavone derivative shares the tubulin-inhibiting properties of other methoxylated flavonoids.
Antioxidant Potential and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of diseases. Flavonoids are well-known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.
Free Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds mdpi.comnih.gov. In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically mdpi.com. The efficiency of a compound is often expressed as its EC50 value, which is the concentration required to cause a 50% reduction in the DPPH color nih.gov.
While the DPPH assay is a standard method for assessing antioxidant capacity, specific results from this assay for this compound are not readily found in the scientific literature. The antioxidant potential of flavonoids can be influenced by their structural features, including the presence and position of methoxy groups.
Anti-inflammatory Response Pathways
Chronic inflammation is a contributing factor to numerous diseases. Flavonoids have been extensively studied for their anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Several polymethoxyflavones isolated from natural sources have demonstrated the ability to significantly inhibit NO production in macrophage cell lines stimulated with lipopolysaccharide (LPS) nih.gov. The anti-inflammatory effects of these compounds are often mediated through the suppression of signaling pathways such as NF-κB and MAPK nih.gov. For instance, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to repress the production of nitric oxide in LPS-induced macrophage cells nih.gov. Similarly, other flavonoids like amentoflavone (B1664850) inhibit iNOS induction by blocking NF-κB activation medchemexpress.com.
Despite the well-documented anti-inflammatory effects of various flavonoids, including those with methoxy groups, direct evidence of this compound's impact on anti-inflammatory response pathways, particularly its ability to modulate nitric oxide production, is not available in the current body of scientific research.
Neuroprotective Research Perspectives
Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and the dysfunction of neurotransmitter systems. Consequently, compounds with antioxidant, anti-inflammatory, and enzyme-inhibiting properties are of great interest for neuroprotection. Methoxyflavones have shown potential in this area. For example, 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone have been investigated for their neuroprotective properties, with studies suggesting they may act through multiple targets involved in neurotransmission and inflammation nih.govnih.gov. The inhibition of enzymes such as acetylcholinesterase and monoamine oxidase B is another avenue through which flavonoids may exert neuroprotective effects.
However, research specifically investigating the neuroprotective potential of this compound is currently lacking. Future studies are needed to explore whether this compound exhibits beneficial effects in the context of neurodegenerative processes.
Antimicrobial and Antifungal Activity Studies
The antimicrobial and antifungal potential of flavonoids, including various methoxy-substituted derivatives, is well-documented. These compounds are explored for their ability to combat a range of pathogens, including bacteria and fungi that are resistant to conventional antibiotics.
Research into synthetic flavonoids has demonstrated that substitutions on the flavonoid scaffold, such as methoxy groups, play a significant role in their biological activity. A study evaluating a series of synthesized chalcones, flavones, and flavanones with a methoxy group at the C4' position of the B-ring showed moderate to high antibacterial activity, particularly against Staphylococcus aureus. nih.gov In this study, chalcones, which are precursors to flavones, were generally more effective than the resulting flavones and flavanones, with Minimum Inhibitory Concentrations (MICs) against S. aureus ranging from 31.25 to 125 μg/mL. nih.gov The proposed mechanisms for this antibacterial action include the inactivation of microbial enzymes, interference with cell envelope transport proteins, and the inhibition of nucleic acid synthesis. nih.gov
Furthermore, methoxyflavones extracted from the rhizome of Kaempferia parviflora have shown notable antibacterial properties. nih.gov Specifically, compounds like 3,5,7,3′,4′-pentamethoxyflavone have demonstrated the ability to potentiate the action of antibiotics like gentamicin (B1671437) against carbapem-resistant strains of pathogenic bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov This synergistic effect suggests that methoxyflavones could be valuable as adjuvants in treating resistant infections. nih.gov
In the realm of antifungal research, related structures such as novel 4-methoxy-naphthalene derivatives have been synthesized and evaluated. One such derivative, a carbohydrazide (B1668358) compound, was found to be active against Paracoccidioides species with MIC values ranging from 8 to 32 μg/mL. nih.gov This compound also exhibited a synergistic effect when combined with the conventional antifungal drug amphotericin B. nih.gov Although not flavones, these findings highlight the potential of the methoxy chemical moiety in the development of new antifungal agents.
Table 1: Antimicrobial Activity of Selected Methoxy-Substituted Flavonoids and Related Compounds
| Compound Class/Name | Target Organism | Activity/Measurement | Source |
|---|---|---|---|
| 4'-Methoxy Chalcones | Staphylococcus aureus | MIC: 31.25 - 125 µg/mL | nih.gov |
| 3,5,7,3′,4′-Pentamethoxyflavone | Carbapenem-resistant K. pneumoniae, P. aeruginosa, A. baumannii | Synergistic effect with gentamicin | nih.gov |
| 4-Methoxy-naphthalene derivative | Paracoccidioides spp. | MIC: 8 - 32 µg/mL | nih.gov |
Antiviral Activity Evaluation
The antiviral properties of methoxyflavones have been investigated against a variety of viruses. The presence and position of methoxy groups on the flavonoid core are critical determinants of their antiviral efficacy. Due to their increased metabolic stability and bioavailability compared to their hydroxylated counterparts, methoxyflavones are considered promising candidates for antiviral drug discovery. researchgate.net
A notable example is 5,6,7-trimethoxyflavone (B192605) (TMF), which has a substitution pattern on the A-ring similar to the benzoflavone structure of interest. TMF demonstrated significant inhibitory effects against Herpes Simplex Virus type 1 (HSV-1), human cytomegalovirus (HCMV), and poliovirus. nih.gov The anti-HSV-1 mechanism of TMF is believed to involve virucidal activity, which suppresses the binding of the virus to host cells during the early stages of replication. nih.gov Furthermore, TMF showed a synergistic anti-HSV effect when used in combination with acyclovir. nih.gov
More directly related to the 5,6-substitution pattern, a recent study on 5,6-dihydroxyflavone (B183487) (5,6-DHF) revealed potent anti-betacoronavirus activity. nih.gov This compound was effective against both the SARS-CoV-2 Omicron variant and the common human coronavirus HCoV-OC43. The primary mechanism of action was found to be the inhibition of viral entry into host cells by interfering with the interaction between the viral spike protein and the ACE2 receptor. nih.gov This finding underscores the importance of the 5,6-substitution on the A-ring for antiviral effects against specific viruses. While this compound is a dihydroxyflavone, it provides a strong rationale for investigating the antiviral potential of derivatives with other substitutions at these positions, such as in this compound.
Table 2: Antiviral Activity of Selected Flavonoids with 5,6-Ring Substitutions
| Compound Name | Target Virus | Key Finding | Source |
|---|---|---|---|
| 5,6,7-Trimethoxyflavone | Herpes Simplex Virus type 1 (HSV-1), Human Cytomegalovirus (HCMV), Poliovirus | High inhibitory effects; synergistic with acyclovir | nih.gov |
| 5,6-Dihydroxyflavone | SARS-CoV-2 (Omicron), HCoV-OC43 | Potent activity by blocking viral entry | nih.gov |
Biosynthesis, Biotransformation, and Metabolic Studies Relevant to 4 Methoxy 5,6 Benzoflavone
General Biosynthetic Pathways of Flavonoids and Benzoflavones
Flavonoids are a class of secondary metabolites synthesized in plants through the phenylpropanoid pathway. wikipedia.orgnih.gov The process begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.org This molecule then enters the flavonoid-specific pathway, where the enzyme chalcone (B49325) synthase catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of flavonoids, initially as a chalcone scaffold. nih.govtuscany-diet.net A series of enzymatic modifications, including isomerization and cyclization, then lead to the vast diversity of flavonoid structures observed in nature. wikipedia.orgnih.gov
A pivotal step in flavonoid biosynthesis is the isomerization of chalcones to flavanones, which establishes the heterocyclic C-ring of the flavonoid core structure. mdpi.commdpi.com This reaction is catalyzed by the enzyme chalcone isomerase (CHI). nih.govnih.gov In the presence of CHI, the rate of intramolecular cyclization of the bicyclic chalcone to the tricyclic (2S)-flavanone is significantly accelerated, by a factor of 107, making it a near-diffusion-limited reaction. nih.gov While this cyclization can occur spontaneously, the enzyme ensures stereospecificity, producing the (2S)-enantiomer. nih.govacs.org Naringenin (B18129) chalcone is a common substrate for CHI, which converts it into naringenin, a key precursor for various flavonoid classes. nih.govwikipedia.org
The formation of the flavanone (B1672756) structure from a chalcone precursor is a critical cyclization event. One proposed mechanism for the oxidative cyclization of 2'-hydroxychalcones involves an intramolecular oxo-Michael addition, forming an enolate intermediate that, after reacting with an oxidizing agent and subsequent elimination, yields the flavone (B191248). chemijournal.com An alternative pathway suggests the isomerization of the 2'-hydroxychalcone (B22705) into a flavanone, which is then oxidized to the corresponding flavone. chemijournal.com In enzymatic systems, chalcone isomerase facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone naringenin, which serves as a branching point for the synthesis of other flavonoid classes. mdpi.comnih.gov Microorganisms like Aspergillus alliaceus have also been shown to cyclize chalcones into flavanones. nih.gov
Microbial Transformation of Benzoflavone Analogues
Microbial biotransformation offers a method for structurally modifying flavonoids, often leading to novel compounds with altered biological activities. While specific studies on 4'-methoxy-5,6-benzoflavone are limited, research on analogous methoxyflavones provides insight into potential microbial metabolic pathways.
Fungi, particularly from the genera Aspergillus and Beauveria, are known to metabolize methoxyflavones through various reactions including O-demethylation, hydroxylation, and glycosylation. nih.gov For instance, strains of Beauveria bassiana have been shown to O-demethylate 2′-methoxyflavone to 2′-hydroxyflavone. nih.gov In some cases, this is followed by 4-O-methylglycosylation. nih.gov
Aspergillus niger is another fungus capable of transforming methoxyflavones. Studies have shown its ability to hydroxylate and O-methylate these compounds. nih.govresearchgate.net For example, 7-methoxyflavanone (B1630992) was transformed by Aspergillus ochraceus into 4'-hydroxy-7-methoxyflavone. mdpi.com The biotransformation of 3-methoxyflavone (B191855) by Aspergillus niger has also been reported. nih.gov These transformations highlight the potential for microbial systems to modify the structure of this compound, potentially at the methoxy (B1213986) group or on the aromatic rings.
Table 1: Examples of Microbial Transformation of Methoxyflavone Analogues
| Original Compound | Microorganism | Transformation Type | Resulting Product(s) |
|---|---|---|---|
| 2′-methoxyflavone | Beauveria bassiana | O-demethylation | 2′-hydroxyflavone |
| 2′-methoxyflavone | Beauveria bassiana | O-demethylation, 4-O-methylglycosylation | 2′-O-β-d-(4″-O-methylglucopyranosyl)-flavone |
| 7-methoxyflavanone | Aspergillus ochraceus | Hydroxylation | 4'-hydroxy-7-methoxyflavone |
| 3-methoxyflavone | Aspergillus niger | Hydroxylation, Esterification | 3'-hydroxyflavon-3-yloxymethyl myristate |
| 5-methoxyflavone | Aspergillus niger | Demethylation | 5-hydroxyflavone |
Enzymatic Metabolism Pathways in Biological Systems
In biological systems, flavonoids undergo extensive metabolism, primarily through glucuronidation and the action of cytochrome P450 enzymes. These processes are crucial for their detoxification and excretion.
Glucuronidation is a major Phase II metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a hydroxyl group on the flavonoid, increasing its water solubility and facilitating its elimination from the body. nih.gov In humans, several UGT isoforms are involved in flavonoid metabolism, with UGT1A1, UGT1A8, and UGT1A9 showing high activity. nih.gov
The regioselectivity of glucuronidation is dependent on the structure of the flavonoid and the specific UGT isoform. nih.gov For many flavonoids, the hydroxyl group at the C7-position is a preferred site for glucuronidation by UGT1A3 and UGT1A9. ovid.com Flavonoids lacking a 3'-hydroxyl group are often glucuronidated at the 7-position, while those with a 3'-hydroxyl group can also be conjugated at the 3'- and 4'-positions. nih.gov Given the structure of this compound, if it undergoes hydroxylation to introduce a hydroxyl group, this new site would be a likely target for glucuronidation.
Table 2: Human UGT Isoforms Involved in Flavonoid Glucuronidation
| UGT Isoform | Primary Tissue Location | Substrate Preference/Regiospecificity for Flavonoids |
|---|---|---|
| UGT1A1 | Liver | Broad substrate specificity, active in conjugating various flavonoids. |
| UGT1A3 | Liver | Prefers substrates with a C7-hydroxyl group. |
| UGT1A8 | Intestine | Effective in conjugating the 3',4' catechol unit of flavonoids. |
| UGT1A9 | Liver | Highly active in conjugating flavonoids, often at the C7-hydroxyl position. |
| UGT2B7 | Various tissues | Generally less efficient in flavonoid conjugation compared to UGT1A isoforms. |
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the Phase I metabolism of a wide range of xenobiotics, including flavonoids. These enzymes typically catalyze oxidative reactions such as hydroxylation, demethylation, and epoxidation. The interaction of benzoflavones with CYP enzymes is complex; they can act as both substrates and modulators (inhibitors or activators) of CYP activity.
For example, 7,8-benzoflavone is a known potent inhibitor of CYP1A2 but can activate CYP3A4. nih.gov The metabolism of 7,8-benzoflavone by human liver microsomes can lead to the formation of various hydroxylated and dihydrodiol metabolites. nih.gov The position of substitution on the benzoflavone structure influences its interaction with CYP enzymes. For this compound, it is plausible that CYP enzymes could catalyze the O-demethylation of the 4'-methoxy group to form a hydroxylated metabolite, which could then be a substrate for further Phase II conjugation. Additionally, the benzoflavone core itself could be a target for hydroxylation at various positions. The interaction of 7,8-benzoflavone with CYP3A4 has been shown to be complex, suggesting binding at multiple sites on the enzyme. nih.govtandfonline.com
Future Research Horizons for this compound: A Roadmap for Scientific Exploration
The scientific journey into the therapeutic potential of this compound is at a crucial juncture. While preliminary studies have hinted at its promise, a comprehensive exploration of its biological activities and mechanisms of action is necessary to unlock its full potential. This article outlines key future directions and emerging research avenues that will be pivotal in delineating the pharmacological profile of this intriguing synthetic flavonoid.
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 4'-methoxy-5,6-benzoflavone in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) , including NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields to minimize inhalation, skin, and eye contact .
- Implement local exhaust ventilation or closed systems to reduce airborne exposure during synthesis or weighing .
- Store the compound in a sealed, dry container away from ignition sources, with temperature control (-20°C for long-term stability) .
- Equip labs with emergency safety showers and eyewash stations for accidental exposure .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer :
- Use NMR spectroscopy to confirm methoxy and hydroxyl group positions (e.g., H-NMR for aromatic protons, C-NMR for carbonyl groups) .
- Validate purity (>95%) via HPLC with UV detection at λ~270 nm (typical for flavones) .
- Cross-reference mass spectrometry (MS) data with theoretical molecular weight (300.266 g/mol for C₁₆H₁₂O₆) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Short-term storage : -20°C in desiccated, light-protected vials .
- Long-term storage : -80°C in anhydrous DMSO or ethanol to prevent hydrolysis .
- Stability monitoring : Perform quarterly HPLC analyses to detect degradation products (e.g., demethylated derivatives) .
Advanced Research Questions
Q. How can researchers design toxicity studies for this compound given limited existing toxicological data?
- Methodological Answer :
- In vitro screening : Use liver microsomes (e.g., HepG2 cells) to assess metabolic stability and cytochrome P450 interactions .
- Acute toxicity : Follow OECD Guideline 423, administering escalating doses (10–1000 mg/kg) in rodent models with 14-day observation periods .
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays to evaluate mutagenic potential .
Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar methoxyflavones?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare this compound with analogs like acacetin (4'-methoxy-5,7-dihydroxyflavone) using standardized assays (e.g., kinase inhibition or antioxidant activity) .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to identify non-linear effects or off-target interactions .
- Meta-analysis : Aggregate published data on methoxyflavones using tools like RevMan to identify trends or outliers in activity profiles .
Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?
- Methodological Answer :
- Protection-deprotection strategy : Use trimethylsilyl (TMS) groups to shield hydroxyl moieties during methoxylation reactions .
- Catalytic optimization : Test palladium or copper catalysts for cross-coupling steps; monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Byproduct identification : Characterize impurities (e.g., demethylated or oxidized derivatives) using LC-MS/MS .
Q. What advanced analytical techniques are critical for assessing metabolite profiles of this compound in biological systems?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) : Detect phase I/II metabolites (e.g., glucuronides, sulfates) in plasma or urine samples .
- Microsomal incubation : Use rat liver S9 fractions to simulate hepatic metabolism and identify primary oxidative metabolites .
- Molecular networking : Map metabolite clusters using GNPS or MetaboAnalyst to predict biosynthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
